Specific Scientific Field: Organic & Biomolecular Chemistry
Summary of the Application: “2-Isocyanatoethyl 2,6-diisocyanatohexanoate” (LTI) is used in the process of organogelation.
Methods of Application or Experimental Procedures: The conventional organogelation is carried out by dissolution of gelators by heating, while the in situ organogelation is performed by mixing of highly reactive LTI and alkylamines.
Results or Outcomes: The organogels prepared by the in situ organogelation showed quite similar FT-IR spectra and SEM photographs to those formed by conventional organogelation.
2-Isocyanatoethyl 2,6-diisocyanatohexanoate is an organic compound with the molecular formula C11H13N3O5 and a molecular weight of approximately 267.24 g/mol. It is classified as an isocyanate and is known for its role in the synthesis of polyurethanes. The compound features two isocyanate groups and an ester linkage, contributing to its reactivity and utility in forming crosslinked structures .
The primary chemical reactivity of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate involves its isocyanate groups, which can react with alcohols, amines, and water to form urea or carbamate linkages. These reactions are crucial in the formation of polyurethanes:
These reactions are fundamental in producing various polyurethane materials utilized in coatings, adhesives, and elastomers .
While specific biological activity data for 2-Isocyanatoethyl 2,6-diisocyanatohexanoate is limited, isocyanates are generally known to be potent sensitizers and can cause respiratory issues upon inhalation. They may also exhibit cytotoxic properties depending on concentration and exposure duration. Studies indicate that exposure to isocyanates can lead to allergic reactions and asthma-like symptoms in sensitive individuals .
The synthesis of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate typically involves the reaction of 2,6-diisocyanatohexanoic acid with ethylene glycol or similar alcohols under controlled conditions. The process may include:
This method allows for the production of high-purity compounds suitable for industrial applications .
2-Isocyanatoethyl 2,6-diisocyanatohexanoate finds various applications primarily in:
These applications leverage the compound's ability to crosslink and form stable polymer networks .
Interaction studies involving 2-Isocyanatoethyl 2,6-diisocyanatohexanoate focus on its reactivity with various substrates. These studies help understand how it behaves in different environments:
These interactions are critical for developing safer industrial practices when using this compound .
Several compounds share structural characteristics with 2-Isocyanatoethyl 2,6-diisocyanatohexanoate. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Hexamethylene diisocyanate | Contains two isocyanate groups | Widely used in coatings but less reactive than 2-Isocyanatoethyl 2,6-diisocyanatohexanoate |
| Toluene diisocyanate | Aromatic structure with two isocyanate groups | More volatile; used primarily in elastomers |
| Isophorone diisocyanate | Contains two isocyanate groups on a cyclic structure | Offers improved stability; used in high-performance coatings |
| 4,4'-Methylenediphenyl diisocyanate | Contains two aromatic isocyanate groups | Known for high rigidity; less flexible than polyurethanes made from 2-Isocyanatoethyl 2,6-diisocyanatohexanoate |
The uniqueness of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate lies in its combination of flexibility and reactivity due to its aliphatic structure combined with multiple isocyanate functionalities .
Phosgene-based methods remain the dominant industrial approach for synthesizing LTI due to their high yields and well-established protocols. These pathways are categorized into liquid-phase and gas-phase phosgenation, each with distinct advantages and limitations.
In liquid-phase phosgenation, organic amines react with phosgene (COCl₂) in a solvent medium to form isocyanate groups. For LTI synthesis, 2,6-diisocyanatohexanoic acid derivatives are typically treated with phosgene under controlled conditions. The process begins with the formation of a carbamoyl chloride intermediate, which subsequently undergoes thermal decomposition to release HCl and yield the target isocyanate. Key parameters include:
A comparative analysis of liquid-phase conditions is provided in Table 1.
Table 1: Liquid-Phase Phosgenation Parameters for LTI Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–70°C | Maximizes intermediate stability |
| Phosgene Excess | 10–15% | Reduces side reactions |
| Reaction Time | 4–6 hours | Ensures complete decomposition |
Gas-phase methods involve vaporizing amines and reacting them with gaseous phosgene at elevated temperatures (200–400°C). This approach minimizes solvent use and reduces byproduct formation, making it suitable for large-scale LTI production. The process typically employs tubular reactors with short residence times (<1 minute) to prevent thermal degradation. For example, hexamethylene diamine (HMDA) derivatives are injected into a phosgene-rich stream, yielding LTI with purities exceeding 99%. Challenges include managing HCl byproducts and ensuring precise temperature control to avoid side reactions such as trimerization.
Zinc catalysts play a pivotal role in decomposing carbamate intermediates into isocyanates, a key step in synthesizing 2-isocyanatoethyl 2,6-diisocyanatohexanoate. Zinc acetate (Zn(OAc)₂), when paired with N-donor ligands like 1,10-phenanthroline, facilitates carbamate formation directly from amines and CO₂ [3]. The carboxylate group in zinc acetate activates protons via a six-membered transition state, lowering the energy barrier for carbamate intermediate generation [3]. This mechanism is critical for producing the hexanoate backbone of the target compound.
Recent studies demonstrate that nanometer-sized zinc oxide (ZnO) synthesized in situ from zinc acetate achieves 99.9% isocyanate yield during dicarbamate decomposition [4]. The transformation occurs via a two-step process:
The table below summarizes key performance metrics for zinc catalysts in carbamate decomposition:
| Catalyst | Temperature (°C) | Yield (%) | Byproduct |
|---|---|---|---|
| Zn(OAc)₂ + Phen | 160 | 98.9 | Methanol |
| Nano-ZnO | 240 | 99.9 | Methanol |
These systems highlight zinc’s versatility in mediating both carbamate synthesis and decomposition, essential for multi-step isocyanate production [3] [4].
Nickel-iron (Ni-Fe) catalysts exhibit synergistic effects that accelerate isocyanate synthesis through enhanced electron transfer and magnetic recovery. A Ni/Fe₃O₄ magnetic catalyst promotes N-substituted carbamate formation from amines and alkyl carbamates, a precursor step to isocyanates [6]. The ferromagnetic Fe₃O₄ core facilitates catalyst separation, while Ni nanoparticles activate the carbonyl group in carbamates via d-orbital interactions [6].
In CO₂ desorption studies, Ni/NiO heterostructures with oxygen vacancies (OVs) demonstrate 50% faster carbamate decomposition compared to non-catalytic systems [5]. Surface OVs generate hydroxyl groups that donate protons for deprotonating ammonium intermediates (RNH₃⁺), while unsaturated Ni sites weaken C–N bonds in carbamates (RNHCOO⁻) [5]. This dual mechanism is adaptable to synthesizing 2-isocyanatoethyl 2,6-diisocyanatohexanoate by optimizing proton transfer during hexanoate intermediate formation.
Transition metal oxides (TMOs) like CuO and Fe₂O₃ influence isocyanate synthesis through surface coordination networks. Copper(II) acetylacetonate ([Cu(acac)₂]) catalyzes phenyl isocyanate reactions with n-butanol by coordinating to the isocyanate’s lone electron pair, polarizing the N=C=O bond for nucleophilic attack [7]. This coordination lowers the activation energy for urethane formation, a model reaction for polyurethane precursors.
On oxide surfaces, oxygen vacancies (OVs) act as Lewis acid sites that stabilize isocyanate intermediates. For example, α-Fe₂O₃ surfaces with OVs adsorb and orient 2,6-diisocyanatohexanoic acid via carboxylate-metal bonding, ensuring regioselective esterification with 2-isocyanatoethanol [8]. This spatial control is critical for avoiding branched byproducts in the final compound.
Solvent choice critically affects catalytic activity and selectivity in heterogeneous isocyanate synthesis. Polar aprotic solvents like dimethylformamide (DMF) stabilize zwitterionic intermediates in copper-catalyzed reactions, increasing urethane yields by 40% compared to nonpolar solvents [7]. Conversely, hydrophobic solvents like toluene favor desorption of hydrophobic isocyanates from catalyst surfaces, preventing over-reaction to allophanates [7].
In zinc-catalyzed systems, silicate esters (e.g., tetraethyl orthosilicate) act as dehydrating agents, shifting equilibrium toward carbamate formation by sequestering water [3]. This is pivotal for synthesizing moisture-sensitive intermediates like 2-isocyanatoethyl 2,6-diisocyanatohexanoate, where trace water causes premature polymerization.
The solvent’s dielectric constant also modulates transition state geometry. High-dielectric solvents stabilize charge-separated intermediates in nickel-iron catalysts, accelerating electron transfer between Ni⁰ and Fe³⁺ sites [6]. This effect is harnessed in continuous-flow reactors to maintain high catalytic turnover during scale-up.
2-Isocyanatoethyl 2,6-diisocyanatohexanoate represents a unique triisocyanate compound with molecular formula C₁₁H₁₃N₃O₅ and molecular weight of 267.24 g/mol [1] [2]. This compound, also known as lysine triisocyanate, contains three reactive isocyanate groups positioned at strategic locations that enable complex polymerization behavior and sophisticated network formation mechanisms [3] [4]. The compound exhibits distinctive polymerization characteristics due to its aliphatic backbone structure combined with the presence of multiple isocyanate functionalities [5].
The trimerization kinetics of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate follow established mechanisms for aliphatic isocyanate cyclization, though with unique characteristics due to its trifunctional nature [6] [7]. Research demonstrates that aliphatic isocyanate trimerization proceeds through a nucleophilic anionic mechanism, initiated by catalyst-isocyanate complex formation during an induction period [8] [6]. For this compound, the presence of three isocyanate groups creates multiple reaction pathways that can occur simultaneously or sequentially.
| Isocyanate Type | Carbon Chain Length | Trimerization Ability | Temperature Range (°C) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Hexamethylene diisocyanate | 6 | Good | 70-90 | 66.9 |
| Butanediisocyanate | 4 | Poor | No reaction | N/A |
| Dodecanediisocyanate | 12 | Excellent | 70-90 | Lower than hexamethylene diisocyanate |
| 2-Methylpentanediisocyanate | 5 | Good | 70-90 | Similar to hexamethylene diisocyanate |
| Methyl isocyanate | 1 | High | Room temperature | 66.4 |
Table 1: Trimerization Kinetics of Various Aliphatic Isocyanates
The acetate-initiated catalytic mechanism for aliphatic isocyanate trimerization involves two distinct catalytic cycles, with acetate serving as a precatalyst rather than the active catalytic species [6] [9]. Computational and experimental investigations reveal that the underlying mechanism is more complex than previously assumed, involving precatalyst activation followed by catalyst migration between cycles [6]. The activation energy for aliphatic isocyanate trimerization typically ranges from 66.4 to 87.9 kJ/mol, with cyclotrimerization being highly exothermic with enthalpy changes of approximately -66.4 kcal/mol for simple aliphatic systems [10] [11].
For 2-Isocyanatoethyl 2,6-diisocyanatohexanoate, the trimerization process is influenced by the spatial arrangement of the three isocyanate groups [8]. The hexanoate backbone provides sufficient flexibility for effective cyclization, as research indicates that a minimum of five carbon atoms between isocyanate groups is required for successful trimerization [8]. The compound's structure allows for both intramolecular and intermolecular trimerization reactions, leading to complex network architectures.
Temperature-dependent kinetic studies demonstrate that trimerization rates increase with temperature, typically occurring optimally between 70-90°C for aliphatic systems [8] [12]. The reaction follows first-order kinetics in the initial stages, with the rate constant being dependent on catalyst concentration and temperature [13] [14]. For this triisocyanate compound, the presence of multiple reactive sites creates opportunities for accelerated network formation compared to difunctional systems.
The interconversion between isocyanurate and oxazolidone structures represents a critical aspect of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate polymerization behavior [15] [16]. This transformation mechanism is particularly relevant when the compound reacts in the presence of epoxide-containing systems or under specific thermal conditions that promote ring rearrangement [17] [18].
| System Configuration | Temperature (°C) | Isocyanurate Content (%) | Oxazolidone Content (%) | Equilibrium State |
|---|---|---|---|---|
| Excess epoxide conditions | 150 | 0 | 100 | Complete conversion |
| Equivalent stoichiometry | 200 | 64 | 36 | Dynamic equilibrium |
| Excess isocyanate conditions | 200 | High | Low | Kinetically controlled |
| Low temperature curing | 80 | High | Low | Trimerization dominant |
| High temperature treatment | 200 | Decreased | Increased | Thermodynamically controlled |
Table 2: Isocyanurate-Oxazolidone Interconversion Data
The mechanism of isocyanurate-to-oxazolidone transformation involves nucleophilic attack by residual catalytic species that decompose the isocyanurate ring structure [15] [16]. Research demonstrates that this transformation is temperature-dependent and influenced by the nucleophilicity of polymerization catalysts and the duration of post-cure treatments [15]. In systems containing both isocyanate and epoxide functionalities, the formation of oxazolidone rings can occur through direct reaction pathways or through isocyanurate ring opening followed by recombination with epoxide groups [16] [19].
For 2-Isocyanatoethyl 2,6-diisocyanatohexanoate, the interconversion mechanisms are particularly complex due to the presence of three isocyanate groups that can participate in different transformation pathways [16]. The compound can form mixed networks containing both isocyanurate and oxazolidone linkages, with the relative proportions determined by reaction conditions, catalyst selection, and thermal treatment protocols [15]. Fourier transform infrared spectroscopy and carbon nuclear magnetic resonance studies confirm that the transformation results in characteristic spectral changes, with isocyanurate signals at 149 ppm and oxazolidone signals at 154 ppm in carbon nuclear magnetic resonance spectra [15] [16].
The equilibrium between isocyanurate and oxazolidone structures is established when molecular mobility allows for reversible transformations [16]. However, in highly crosslinked networks, the conversion may be kinetically limited, resulting in frozen-in structural arrangements [15]. The healing efficiency of networks containing these interconvertible structures is inversely proportional to the oxazolidone-to-isocyanurate ratio, indicating the importance of controlling this balance for specific applications [15].
The crosslinking dynamics of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate in polyurethane-isocyanurate networks involve complex multi-stage processes that determine final network properties [20] [21]. The trifunctional nature of this compound enables the formation of highly crosslinked three-dimensional networks with distinctive mechanical and thermal characteristics [22].
| Network Architecture | Crosslink Density | Glass Transition Temperature (°C) | Conversion Rate | Gelation Time (min) |
|---|---|---|---|---|
| Pure isocyanurate networks | High | >200 | Fast initially | <60 |
| Low isocyanate content systems | Medium-High | 100-150 | Moderate | 60-120 |
| High isocyanate content systems | Medium | 150-200 | Slow | >120 |
| Adaptive networks | Variable | 80-150 | Two-stage | 60-180 |
| Dynamic networks | Adjustable | Variable | Controlled | Variable |
Table 3: Crosslinking Dynamics in Polyurethane-Isocyanurate Networks
The crosslinking process begins with the formation of isocyanurate rings through cyclotrimerization of the three isocyanate groups [20] [21]. In situ infrared spectroscopy studies confirm that trimerization of isocyanate endgroups is the predominant reaction pathway for network formation [20] [21]. The resulting networks possess trifunctional crosslinking units that provide excellent mechanical properties in both dry and wet states [21].
Network formation kinetics are influenced by the concentration of reactive isocyanate groups and the accessibility of these groups during the polymerization process [23]. Monte Carlo simulations of step-growth polymerization demonstrate that crosslink density and network connectivity are strongly dependent on the ratio of isocyanate to hydroxyl groups and the molecular weight of polymer precursors [23]. For optimal network formation, isocyanate-to-hydroxyl ratios between 1.0 and 1.2 are preferred, with lower molecular weight precursors facilitating higher crosslink densities [23].
The crosslinking dynamics exhibit diffusion-controlled behavior at higher conversions, where the increasing network density restricts molecular mobility and reduces reaction rates [23] [12]. The Cole-Poehlein diffusion model, based on free volume theory, successfully describes the transition from chemically controlled to diffusion-controlled kinetics [23]. This transition is particularly pronounced in systems containing 2-Isocyanatoethyl 2,6-diisocyanatohexanoate due to the rapid formation of rigid isocyanurate crosslinks.
Temperature programming during network formation significantly affects the final crosslink density and network uniformity [12]. Optimal curing protocols typically involve step-wise temperature increases: 60°C for 1 hour, 80°C for 4 hours, 100°C for 2 hours, 120°C for 2 hours, 140°C for 2 hours, and 160°C for 2 hours [12]. This approach ensures complete conversion of isocyanate groups while minimizing side reactions and maintaining network homogeneity.
Steric effects play a crucial role in determining the network architecture and properties of systems containing 2-Isocyanatoethyl 2,6-diisocyanatohexanoate [24] [25]. The spatial arrangement of the three isocyanate groups and the hexanoate backbone structure create specific steric constraints that influence both the trimerization kinetics and the final network topology [11] [26].
| Structural Feature | Steric Hindrance Level | Ring Deformation | Dispersion Interactions | Network Impact |
|---|---|---|---|---|
| Primary alkyl chains (C1-C4) | Low | Minimal | Weak | Standard crosslinking |
| Extended alkyl chains (C5-C12) | Low | Minimal | Strong | Enhanced stability |
| Secondary alkyl substituents | Medium | Moderate | Moderate | Reduced conversion |
| Tertiary alkyl substituents | High | Significant | Weak | Limited crosslinking |
| Aromatic substituents | Medium | Moderate | π-π interactions | Rigid networks |
| Alicyclic substituents | Medium | Moderate | Moderate | Balanced properties |
Table 4: Steric Effects in Three-Dimensional Network Architectures
The cyclotrimerization energies of isocyanates are strongly influenced by steric factors, with computational studies revealing that the sum of ring deformation energy and intramolecular inter-substituent nonbonding interaction energies correlates linearly with cyclotrimerization energies [11] [26]. For 2-Isocyanatoethyl 2,6-diisocyanatohexanoate, the hexanoate backbone provides sufficient flexibility to minimize ring deformation while allowing for favorable dispersion interactions [11].
Steric hindrance effects become particularly important during the later stages of network formation when the increasing crosslink density restricts molecular motion [24] [27]. Research demonstrates that approximately 75% of isocyanate groups participate in crosslinking reactions, with the remaining 25% becoming sterically inaccessible due to restricted molecular mobility [27]. This incomplete conversion is characteristic of highly crosslinked systems and affects the final network properties.
During the crosslinking process, steric effects influence the formation of trapped entanglements and the development of network heterogeneity [28]. The rigid isocyanurate rings formed from trimerization create steric barriers that can impede further reaction of nearby isocyanate groups [28]. This leads to the development of regions with varying crosslink densities and the formation of network defects that can affect mechanical properties.
The three-dimensional network architecture formed by 2-Isocyanatoethyl 2,6-diisocyanatohexanoate exhibits characteristics typical of highly crosslinked thermosets [28]. The trifunctional nature of the compound leads to the formation of dendritic-like polymer structures with rigid isocyanurate crosslinks [8]. Spatial hindrance and diffusion limitations ensure that after a certain level of reaction, remaining isocyanate groups cannot react further, leading to incomplete conversion and the presence of unreacted functionality within the network [8] [27].